

BI-4924 off-target inhibition of 5HT2B and PDE3A

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Compound of Interest

Compound Name: BI-4924

Cat. No.: B15614151

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BI-4924 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target inhibition of the serotonin receptor 5HT2B and the phosphodiesterase PDE3A by **BI-4924**, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BI-4924**?

A1: **BI-4924** is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway. It acts as a co-factor nicotinamide adenine dinucleotide (NADH/NAD⁺)-competitive inhibitor with an IC₅₀ value of 3 nM.^[1]

Q2: What are the known off-targets of **BI-4924**?

A2: In a SafetyScreen44™ panel, **BI-4924** was found to have significant inhibitory activity against two off-target proteins: the serotonin receptor 5HT2B and phosphodiesterase 3A (PDE3A).^[1]

Q3: What is the extent of inhibition of 5HT2B and PDE3A by **BI-4924**?

A3: At a concentration of 10 μM, **BI-4924** inhibits 5HT2B by 78% and PDE3A by 86%.^[1] Specific IC₅₀ or K_i values for these off-target inhibitions are not publicly available at this time.

Q4: Are there any related compounds available for control experiments?

A4: Yes, two related molecules are available:

- BI-4916: A cell-permeable ester prodrug of **BI-4924**, designed to achieve intracellular enrichment of the active inhibitor.[\[1\]](#)
- BI-5583: A structurally related compound that serves as a negative control for in-vitro experiments.[\[1\]](#)

Q5: Why is it important to consider these off-target effects?

A5: Inhibition of 5HT2B and PDE3A can lead to unintended biological consequences in your experiments, potentially confounding data interpretation. Understanding these off-target activities is crucial for designing robust experiments and accurately attributing observed phenotypes to the inhibition of PHGDH.

Data Presentation

Table 1: Inhibitory Activity of **BI-4924**

Target	Type	IC50	% Inhibition (at 10 μ M)
PHGDH	Primary	3 nM	Not specified
5HT2B	Off-Target	Not available	78%
PDE3A	Off-Target	Not available	86%

Troubleshooting Guide

Issue 1: Unexpected cardiovascular or smooth muscle-related phenotypes are observed in cellular or in-vivo models.

- Possible Cause: Off-target inhibition of 5HT2B or PDE3A.

- 5HT2B: This receptor is involved in the regulation of vascular tone and cardiac development. Its inhibition can lead to cardiovascular effects.
- PDE3A: This enzyme is critical for regulating intracellular cyclic AMP (cAMP) levels in cardiomyocytes and vascular smooth muscle cells. Its inhibition can affect cardiac contractility and vascular tone.
- Troubleshooting Steps:
 - Confirm On-Target Engagement: Use the prodrug BI-4916 to ensure intracellular delivery of **BI-4924** and measure the inhibition of serine biosynthesis to confirm PHGDH engagement.
 - Use the Negative Control: Run parallel experiments with the negative control compound BI-5583. If the observed phenotype is absent with BI-5583, it is more likely to be a specific effect of PHGDH inhibition or the identified off-targets.
 - Phenocopy with Known Inhibitors: Attempt to replicate the unexpected phenotype using known, selective inhibitors of 5HT2B (e.g., SB204741) and PDE3A (e.g., cilostamide or milrinone). If these compounds produce similar effects, it strongly suggests the involvement of these off-targets.

Issue 2: Altered intracellular cAMP levels or downstream signaling pathways (e.g., PKA activation) are detected.

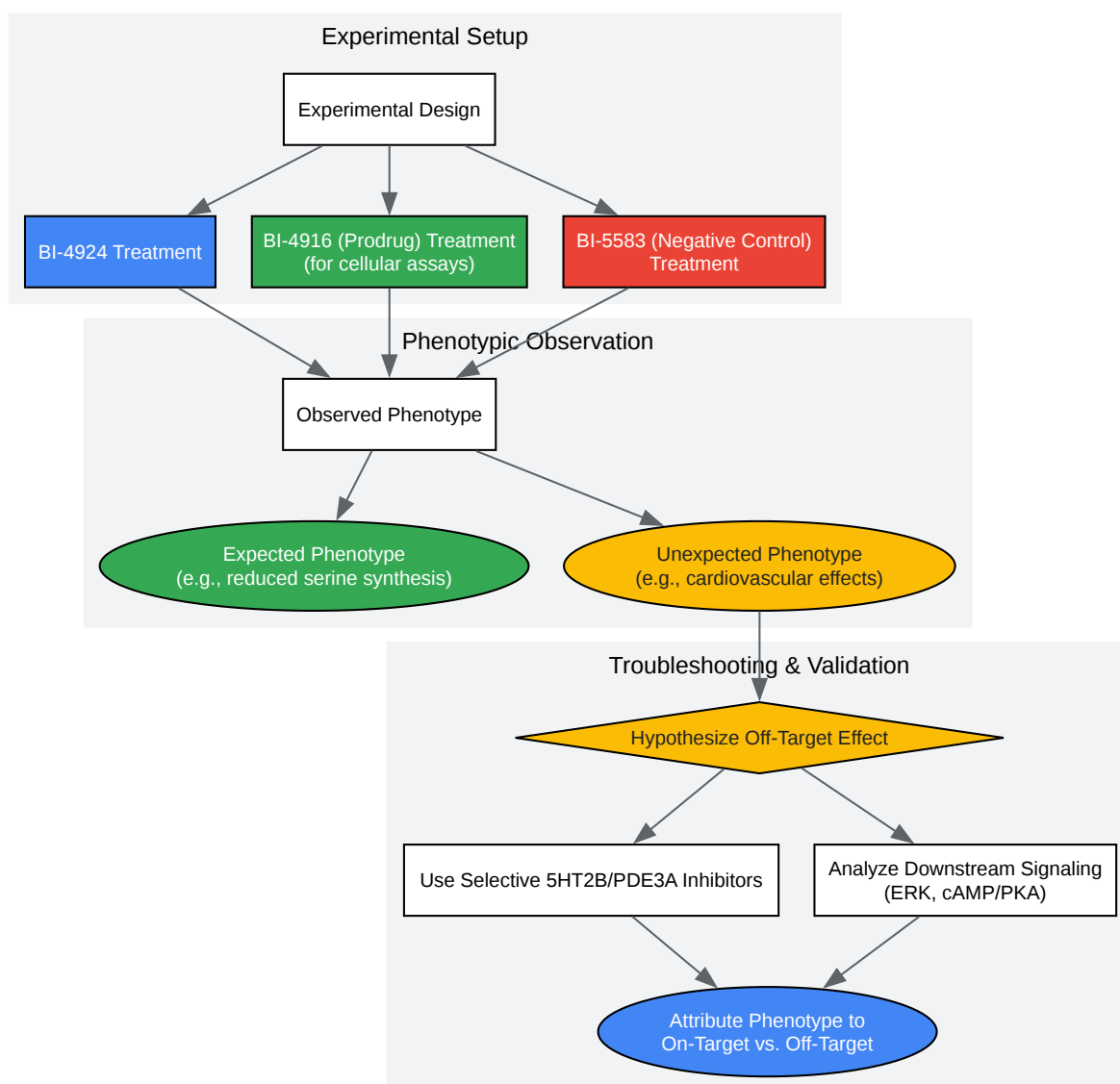
- Possible Cause: Inhibition of PDE3A by **BI-4924**. PDE3A is a key enzyme responsible for the hydrolysis of cAMP. Its inhibition will lead to an accumulation of intracellular cAMP.
- Troubleshooting Steps:
 - Measure cAMP Levels: Directly quantify intracellular cAMP levels in response to **BI-4924** treatment.
 - Assess PKA Activity: Evaluate the phosphorylation status of known protein kinase A (PKA) substrates, as PKA is a primary effector of cAMP signaling.

- Compare with a Selective PDE3A Inhibitor: Treat cells with a known PDE3A inhibitor and compare the magnitude of the cAMP increase and PKA activation to that induced by **BI-4924**.

Issue 3: Unexpected effects on cell proliferation or differentiation in specific cell types (e.g., hepatocytes, neuronal cells).

- Possible Cause: Off-target inhibition of 5HT2B. The 5HT2B receptor is coupled to Gq/11 proteins, and its activation can stimulate the phospholipase C (PLC) pathway, leading to the activation of extracellular signal-regulated kinase (ERK) and influencing cell proliferation.
- Troubleshooting Steps:
 - Evaluate ERK Signaling: Assess the phosphorylation status of ERK1/2 (p44/42 MAPK) in cells treated with **BI-4924**.
 - Use a 5HT2B Antagonist: Pre-treat cells with a selective 5HT2B antagonist before adding **BI-4924**. If the proliferative or differentiation effects are blocked, it points to the involvement of the 5HT2B receptor.
 - Test in 5HT2B-Null Cells: If available, perform experiments in cell lines where the 5HT2B receptor has been knocked out or knocked down to see if the effect of **BI-4924** is diminished.

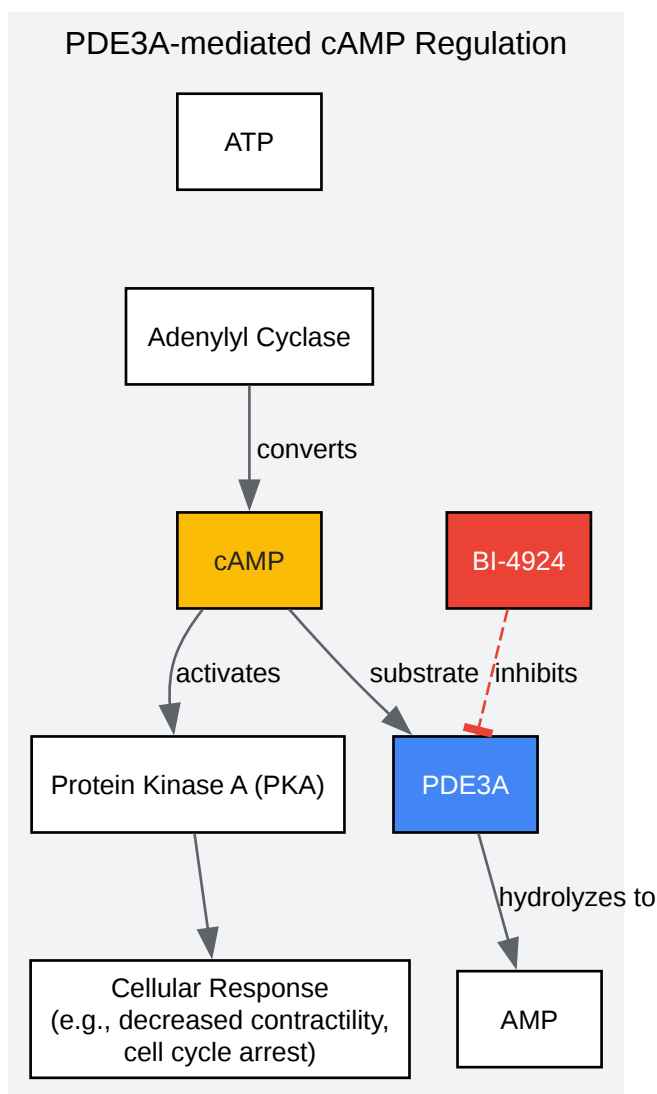
Mandatory Visualizations



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Caption: Troubleshooting workflow for **BI-4924** experiments.

Caption: 5HT2B signaling pathway and point of inhibition.



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References

- 1. Pardon Our Interruption [opnme.com]

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